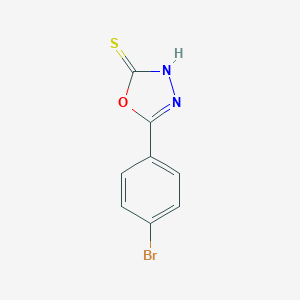

5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol

Description

BenchChem offers high-quality 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(4-bromophenyl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2OS/c9-6-3-1-5(2-4-6)7-10-11-8(13)12-7/h1-4H,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAUFUSRGSRXPQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=S)O2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353570 | |

| Record name | 5-(4-bromophenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41421-19-6 | |

| Record name | 5-(4-bromophenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of the NMR spectra, the critical influence of thiol-thione tautomerism, and best practices for data acquisition. The insights provided herein are grounded in established spectroscopic principles and data from closely related analogues to offer a robust framework for the structural elucidation of this important heterocyclic scaffold.

Introduction: The Significance of 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol and the Role of NMR

The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The title compound, 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol, combines this versatile heterocycle with a bromophenyl group, a common substituent in pharmacologically active agents that can modulate metabolic stability and binding interactions.

Unambiguous structural characterization is paramount in the development of novel chemical entities. NMR spectroscopy stands as the cornerstone of molecular structure determination in solution. This guide will provide a detailed exposition of the ¹H and ¹³C NMR spectral features of 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol, offering a predictive analysis based on established data from analogous compounds.

A crucial aspect of the NMR spectroscopy of 2-thiol substituted 1,3,4-oxadiazoles is the phenomenon of thiol-thione tautomerism.[3][4] The molecule can exist in two interconverting forms: the thiol form, containing an S-H group, and the thione form, with an N-H and a C=S group. The position of this equilibrium is sensitive to the solvent environment, which has profound implications for the observed NMR spectra.[5]

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol is expected to be characterized by signals arising from the aromatic protons of the 4-bromophenyl ring and a labile proton from the thiol or thione group. The precise chemical shifts and multiplicities of the aromatic protons are influenced by the electronic effects of the bromine atom and the 1,3,4-oxadiazole-2-thiol moiety.

Predicted ¹H NMR Data (in DMSO-d₆)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2', H-6' | ~ 7.85 | Doublet | ~ 8.5 | 2H |

| H-3', H-5' | ~ 7.75 | Doublet | ~ 8.5 | 2H |

| NH/SH | 14.0 - 15.0 | Broad Singlet | - | 1H |

Causality Behind Peak Assignments:

-

Aromatic Protons (H-2', H-6' and H-3', H-5'): The 4-bromophenyl group gives rise to a characteristic AA'BB' spin system, which often appears as two distinct doublets. The protons ortho to the 1,3,4-oxadiazole ring (H-2' and H-6') are expected to be deshielded and resonate at a lower field compared to the protons meta to this ring (H-3' and H-5'). This is due to the electron-withdrawing nature of the oxadiazole ring. The bromine atom, being an ortho, para-directing deactivator, will also influence the chemical shifts. For comparison, the aromatic protons of 5-phenyl-1,3,4-oxadiazole-2-thiol appear as a multiplet around 7.21-7.30 ppm in DMSO-d₆.[6] The presence of a bromine atom at the para position will lead to a downfield shift of all aromatic protons.

-

Labile Proton (NH/SH): The proton on the thiol or thione group is acidic and its chemical shift is highly dependent on the solvent, concentration, and temperature. In a polar aprotic solvent like DMSO-d₆, this proton is expected to be significantly deshielded due to hydrogen bonding with the solvent and the predominance of the thione tautomer. For 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol in DMSO-d₆, this proton appears at a very downfield chemical shift of 15.0 ppm.[6] A similar downfield shift is anticipated for the title compound. The signal is often broad due to chemical exchange.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The spectrum of 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol will exhibit signals for the two distinct carbons of the oxadiazole ring and the six carbons of the 4-bromophenyl ring.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~ 177 |

| C-5 | ~ 159 |

| C-1' | ~ 128 |

| C-2', C-6' | ~ 129 |

| C-3', C-5' | ~ 132 |

| C-4' | ~ 125 |

Causality Behind Peak Assignments:

-

Oxadiazole Carbons (C-2 and C-5): The two carbons of the 1,3,4-oxadiazole ring are in different chemical environments and will have distinct chemical shifts. The C-2 carbon, bonded to the sulfur (or nitrogen in the thione form), is expected to be significantly downfield, typically in the range of 175-180 ppm in the thione form.[6] The C-5 carbon, attached to the bromophenyl ring, will appear at a more upfield position, generally between 158-165 ppm.[7][8] This significant difference in chemical shifts is a characteristic feature of 2-substituted-1,3,4-oxadiazoles.

-

Bromophenyl Carbons (C-1' to C-6'): The six carbons of the bromophenyl ring will give rise to four distinct signals due to the symmetry of the ring. The ipso-carbon attached to the oxadiazole ring (C-1') and the carbon bearing the bromine atom (C-4') will have chemical shifts influenced by these substituents. The remaining aromatic carbons will appear in the typical aromatic region of 120-135 ppm. The chemical shifts can be predicted based on incremental substituent effects, with the bromine atom causing a shielding effect at the ipso-carbon (C-4') and a deshielding effect at the ortho and meta carbons.

The Critical Role of Thiol-Thione Tautomerism

The equilibrium between the thiol and thione tautomers is a defining feature of 2-mercapto-1,3,4-oxadiazoles and significantly impacts their NMR spectra.

Caption: Thiol-Thione Tautomerism in 5-Aryl-1,3,4-oxadiazole-2-thiol.

-

Thiol Form: Characterized by a distinct -SH group. The ¹H NMR would show a signal for the SH proton, typically in the range of 3-5 ppm in less polar solvents, which would undergo D₂O exchange. The ¹³C NMR would show the C-2 carbon at a more upfield position compared to the thione form.

-

Thione Form: Characterized by a C=S double bond and an N-H group. The ¹H NMR spectrum will display an N-H proton signal, which is generally more deshielded (further downfield) than an S-H proton, especially in hydrogen-bond accepting solvents like DMSO-d₆. The ¹³C NMR spectrum will show a characteristic downfield shift for the C-2 carbon (now a thiocarbonyl carbon) to around 175-180 ppm.

In solution, the thione form is generally the predominant tautomer for 5-substituted-1,3,4-oxadiazole-2-thiols.[4] This is particularly true in polar aprotic solvents like DMSO, which can stabilize the N-H bond through hydrogen bonding. The choice of NMR solvent is therefore a critical experimental parameter that dictates the observed spectral features.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality, reproducible NMR data for 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol, the following protocol is recommended:

1. Sample Preparation: a. Weigh approximately 5-10 mg of the purified compound. b. Dissolve the sample in 0.6-0.7 mL of high-purity deuterated solvent (e.g., DMSO-d₆, 99.9 atom % D). c. Filter the solution through a small cotton plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

2. ¹H NMR Acquisition: a. Instrument: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion. b. Temperature: Set the probe temperature to a constant value, typically 298 K (25 °C). c. Pulse Sequence: Use a standard single-pulse experiment. d. Spectral Width: Set the spectral width to cover the expected range of chemical shifts (e.g., -2 to 16 ppm). e. Acquisition Time: An acquisition time of at least 3 seconds is recommended for good resolution. f. Relaxation Delay: Use a relaxation delay of 2-5 seconds to ensure full relaxation of the protons. g. Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. h. Referencing: Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

3. ¹³C NMR Acquisition: a. Instrument: The same high-field spectrometer should be used. b. Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is recommended. c. Spectral Width: Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0 to 200 ppm). d. Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient. e. Relaxation Delay: Use a relaxation delay of 2-5 seconds. f. Number of Scans: A larger number of scans will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. Start with 1024 scans and increase as needed. g. Referencing: Reference the spectrum to the solvent peak of DMSO-d₆ (δ 39.52 ppm).

Caption: Experimental Workflow for NMR Analysis.

Conclusion

This technical guide provides a comprehensive framework for the ¹H and ¹³C NMR analysis of 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol. By understanding the predicted spectral features, the influence of the substituent on the phenyl ring, and the critical role of thiol-thione tautomerism, researchers can confidently interpret their NMR data for this and related compounds. Adherence to the recommended experimental protocols will ensure the acquisition of high-quality spectra, which is fundamental for accurate structural elucidation and the advancement of drug discovery and development programs.

References

-

1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives. ResearchGate. Available at: [Link]

-

Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-azetidin-2-ones. MDPI. Available at: [Link]

-

Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Latin American Journal of Pharmacy. Available at: [Link]

-

13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. ResearchGate. Available at: [Link]

-

5-Furan-2yl[6][7][8]oxadiazole-2-thiol, 5-Furan-2yl-4H[7][8][9] triazole-3-thiol and Their Thiol-Thione Tautomerism. MDPI. Available at: [Link]

-

Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol. International Journal of Advanced Research in Science and Engineering. Available at: [Link]

-

5-Furan-2yl[6][7][8]oxadiazole-2-thiol, 5-Furan-2yl-4H[7][8][9] triazole-3-thiol and Their Thiol-Thione Tautomerism. ResearchGate. Available at: [Link]

-

5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic Acids: A Highly Potent New Class of Inhibitors of Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF)-Mediated Gene Transcription. Journal of Medicinal Chemistry. Available at: [Link]

-

Direct and Solvent-assisted Thione-thiol Tautomerism in 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione: Experimental and Molecular Modeling Study. ResearchGate. Available at: [Link]

-

Crystal structure of 2-[(4-bromobenzyl)thio]- 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole. De Gruyter. Available at: [Link]

-

The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Synthesis, spectral characteristics and electrochemistry of symmetrically-substituted hybrids derived from 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole under Suzuki cross-coupling reaction. ResearchGate. Available at: [Link]

-

Experimental and theoretical spectroscopic study of thione-thiol tautomerism of new hybrides. Chemistry & Chemical Technology. Available at: [Link]

-

Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-Furan-2yl-4H [1,2,4] triazole-3-thiol and Their Thiol-Thione Tautomerism | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. science2016.lp.edu.ua [science2016.lp.edu.ua]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

chemical structure and properties of 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol

Executive Summary

5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol (CAS: 41421-19-6) is a critical heterocyclic scaffold in medicinal chemistry and materials science. Belonging to the class of 2,5-disubstituted 1,3,4-oxadiazoles, this compound serves as a versatile intermediate for the synthesis of bioactive agents, including antimicrobial, anti-inflammatory, and anticancer drugs. Its utility stems from two reactive centers: the thiol/thione group at the C2 position, which allows for S-alkylation and Mannich base formation, and the para-bromophenyl moiety at C5, which facilitates palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This guide provides a rigorous technical analysis of its chemical structure, tautomeric behavior, synthesis protocols, and physicochemical properties, designed for researchers requiring high-fidelity data for experimental design.

Chemical Structure & Tautomerism

The reactivity and spectral properties of 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol are governed by the tautomeric equilibrium between the thiol and thione forms.

Tautomeric Equilibrium

While often referred to as a "thiol," X-ray crystallography and solution-phase NMR studies of similar oxadiazole derivatives reveal that the thione (NH) tautomer is generally the predominant species in the solid state and in polar solvents (e.g., DMSO). This preference is driven by the stabilization energy of the thioamide resonance structures.

-

Thione Form (Major): Characterized by a protonated nitrogen (N3-H) and a carbon-sulfur double bond (C=S). This form explains the presence of N-H stretching bands in IR spectra and the downfield N-H signal in

H NMR. -

Thiol Form (Minor): Characterized by a deprotonated nitrogen and a thiol group (C-SH). This form is accessible during S-alkylation reactions under basic conditions.

Electronic Effects

The 4-bromophenyl substituent exerts a distinct electronic influence:

-

Inductive Effect (-I): The bromine atom withdraws electron density, slightly increasing the acidity of the N-H proton (in the thione form) or the S-H proton (in the thiol form), thereby enhancing nucleophilicity at the sulfur atom upon deprotonation.

-

Mesomeric Effect (+M): Weak resonance donation from the bromine lone pairs into the phenyl ring stabilizes the conjugated system, though the inductive withdrawal dominates.

Synthesis & Fabrication Protocol

The most robust synthetic route involves the cyclization of 4-bromobenzohydrazide with carbon disulfide (

Reagents & Materials

-

Precursor: 4-Bromobenzohydrazide (1.0 eq)

-

Cyclizing Agent: Carbon Disulfide (

) (1.5 - 2.0 eq) -

Base: Potassium Hydroxide (KOH) (1.5 eq)

-

Solvent: Absolute Ethanol (EtOH)

-

Work-up: Dilute Hydrochloric Acid (HCl)

Step-by-Step Methodology

-

Dissolution: Dissolve 4-bromobenzohydrazide (10 mmol) in absolute ethanol (30 mL) containing KOH (15 mmol). Stir until a clear solution is obtained.

-

Addition: Add

(20 mmol) dropwise to the reaction mixture at room temperature. -

Reflux: Heat the mixture to reflux (approx. 80°C) for 6–10 hours. Monitor reaction progress via TLC (Ethyl Acetate:Hexane 1:2). Evolution of hydrogen sulfide (

) gas indicates cyclization. -

Concentration: Evaporate the excess solvent under reduced pressure to approximately 1/3 of the original volume.

-

Acidification: Pour the residue into ice-cold water (50 mL) and acidify with dilute HCl (10%) to pH 2–3. The potassium salt converts to the free thione/thiol, precipitating as a solid.

-

Purification: Filter the precipitate, wash thoroughly with cold water to remove inorganic salts, and recrystallize from ethanol to yield the pure product.

Physicochemical Characterization

Accurate characterization relies on distinguishing the thione/thiol features. The data below represents typical values for this class of compounds.

Physical Properties

| Property | Value / Description |

| CAS Number | 41421-19-6 |

| Molecular Formula | |

| Molecular Weight | 257.11 g/mol |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | 220–240°C (dec.) (Estimated based on analogs; 4-amino analog mp 235°C) |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in Ethanol; insoluble in Water |

Spectral Data (Diagnostic Signals)

Infrared Spectroscopy (FT-IR, KBr)

-

3100–3400 cm⁻¹:

stretching (Broad, indicates thione form). -

2500–2600 cm⁻¹:

stretching (Weak, often absent in solid state due to thione dominance). -

1600–1620 cm⁻¹:

stretching (Oxadiazole ring). -

1250–1300 cm⁻¹:

stretching (Thione character). -

1000–1100 cm⁻¹:

stretching.

Nuclear Magnetic Resonance (

H NMR, DMSO-

)

- 13.0–14.5 ppm (1H, s, br): N-H proton (Thione) or S-H proton (Thiol). The significant downfield shift and broadening confirm the acidic nature and hydrogen bonding of the thione form.

- 7.80–7.90 ppm (2H, d, J=8.5 Hz): Aromatic protons ortho to the oxadiazole ring.

- 7.60–7.70 ppm (2H, d, J=8.5 Hz): Aromatic protons ortho to the bromine atom.

-

Note: The AA'BB' splitting pattern is characteristic of the para-substituted benzene ring.

Mass Spectrometry (EI/ESI)

-

Molecular Ion (

): m/z 256/258 (1:1 ratio). -

Isotopic Pattern: The characteristic 1:1 intensity ratio of the M and M+2 peaks confirms the presence of a single bromine atom.

Reactivity & Applications

The dual functionality of 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol makes it a "linchpin" intermediate.

S-Alkylation (Thioether Synthesis)

Reaction with alkyl halides in the presence of a base (

-

Mechanism: Base deprotonates the thione/thiol to form the thiolate anion (

), which acts as a nucleophile attacking the alkyl halide. -

Application: Synthesis of S-benzyl or S-alkyl derivatives with enhanced lipophilicity and antimicrobial potency.

Mannich Reaction

Reaction with formaldehyde and secondary amines yields N-Mannich bases.

-

Site of Reaction: The N3 nitrogen atom of the oxadiazole ring (in the thione form).

-

Application: Prodrugs with improved solubility and bioavailability.

Pd-Catalyzed Coupling

The 4-bromophenyl moiety remains intact during oxadiazole formation, allowing for late-stage functionalization.

-

Suzuki Coupling: Reaction with aryl boronic acids to form biaryl oxadiazoles.

-

Buchwald-Hartwig: Amination of the phenyl ring to introduce solubilizing amine groups.

References

-

Chem-Impex International. "5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol Product Page." Link

-

Asian Journal of Chemistry. "Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles." (Contextual synthesis protocols). Link

-

MDPI (Molecules). "Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture." Link

-

Sigma-Aldrich. "5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol Product Specification." (Analogous compound data). Link

starting materials for 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol synthesis

Title: Technical Guide: Synthesis of 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol Subtitle: Strategic Selection of Starting Materials, Reaction Mechanisms, and Validated Protocols

Executive Summary

The 1,3,4-oxadiazole-2-thiol scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting broad biological activities including antibacterial, anti-inflammatory, and anticancer properties.[1] The specific derivative 5-(4-bromophenyl)-1,3,4-oxadiazole-2-thiol is of particular value; the para-bromo substituent serves as a versatile handle for downstream palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), allowing for rapid library diversification.[2][3]

This guide details the rational selection of starting materials and the specific synthetic workflow required to construct this heterocycle with high fidelity.

Retrosynthetic Logic

To ensure a robust synthesis, we employ a convergent strategy. The 1,3,4-oxadiazole core is constructed via the cyclization of a hydrazide precursor with a sulfur source.

Retrosynthetic Disconnection:

-

Precursor 2 (Starting Material): Methyl/Ethyl 4-bromobenzoate (derived from 4-bromobenzoic acid).[2][3]

-

Reagent (Cyclization): Carbon Disulfide (

).[2][3][4]

Figure 1: Retrosynthetic analysis showing the linear progression from the benzoic acid derivative to the target heterocycle.

Primary Starting Materials: Selection & Chemistry

A. The Carbon Scaffold: Methyl 4-Bromobenzoate

While 4-bromobenzoic acid is the ultimate raw material, the methyl ester is the preferred substrate for hydrazide formation.

-

Why Ester over Acid? Carboxylic acids react poorly with hydrazine directly, often forming salts rather than the desired nucleophilic substitution at the carbonyl carbon. Esters provide a more electrophilic carbonyl center, facilitating the attack by hydrazine.

-

Preparation (In Situ): If the ester is not purchased, it is synthesized via Fischer esterification.[3]

B. The Nitrogen Source: Hydrazine Hydrate ( )[2]

-

Role: Acts as a bidentate nucleophile.[3] The first amine attacks the ester carbonyl to form the hydrazide.

-

Purity Requirement: 80% or 98-100% Hydrazine Hydrate is standard.[2][3] Anhydrous hydrazine is unnecessary and dangerous.[3]

-

Stoichiometry: Use excess (3-5 equivalents) to prevent the formation of the symmetrical dimer (N,N'-bis(4-bromobenzoyl)hydrazine), which is a common side product if the hydrazine concentration is too low.[2][3]

C. The Cyclization Agent: Carbon Disulfide ( )[2][6][7]

-

Role: Provides the central carbon atom (C-2) and the exocyclic sulfur atom.[2][3]

-

Reactivity:

is highly electrophilic towards the hydrazide nitrogen. -

Safety Critical:

is neurotoxic and has an extremely low flash point (-30°C).[2][3] It must be handled in a fume hood with no ignition sources.[3] -

Alternative: Thiophosgene (

) can be used but is significantly more toxic and expensive.[3] Potassium ethyl xanthate is a safer solid alternative but

Experimental Protocols

Step 1: Synthesis of 4-Bromobenzohydrazide

This step converts the ester to the hydrazide intermediate.

| Parameter | Specification |

| Substrate | Methyl 4-bromobenzoate (10 mmol, 2.15 g) |

| Reagent | Hydrazine Hydrate (50 mmol, ~2.5 mL) |

| Solvent | Ethanol (Absolute, 20 mL) |

| Conditions | Reflux for 4–6 hours |

| Yield Target | >85% |

Protocol:

-

Dissolve methyl 4-bromobenzoate in ethanol in a round-bottom flask.

-

Add hydrazine hydrate dropwise with stirring.

-

Heat the mixture to reflux (

). Monitor by TLC (System: Ethyl Acetate/Hexane 1:1).[2][3] The ester spot ( -

Work-up: Cool the mixture to room temperature and then to

in an ice bath. The hydrazide will precipitate as white crystals.[3] -

Filter the solid, wash with cold ethanol, and dry.

-

Checkpoint: Melting point should be

.[3]

-

Step 2: Cyclization to 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol

This step forms the heterocyclic ring.[2][3]

| Parameter | Specification |

| Substrate | 4-Bromobenzohydrazide (5 mmol, 1.07 g) |

| Reagent 1 | Carbon Disulfide ( |

| Reagent 2 | Potassium Hydroxide (KOH) (5 mmol, 0.28 g) |

| Solvent | Ethanol (95%, 20 mL) |

| Conditions | Reflux for 8–12 hours |

Protocol:

-

Dissolve KOH in ethanol.[3] Add 4-bromobenzohydrazide; the mixture may remain a suspension.[2][3]

-

Add

slowly.[3] The mixture usually turns yellow as the potassium dithiocarbazate salt forms. -

Reflux the mixture until the evolution of

gas ceases (detectable by lead acetate paper turning black, or simply cessation of odor/bubbles—perform in hood). -

Work-up: Distill off excess solvent/CS2 (carefully).[2][3] Dilute the residue with water.[3]

-

Acidification (Critical): Acidify the aqueous solution with dilute HCl (to pH 2–3). The potassium salt converts to the free thiol/thione, precipitating as a solid.

-

Filter, wash with water, and recrystallize from ethanol.[3]

Mechanism & Tautomerism

The reaction proceeds via a nucleophilic attack of the hydrazide on carbon disulfide, followed by an intramolecular cyclization.

Mechanism Steps:

-

Nucleophilic Attack: The hydrazide nitrogen attacks the electrophilic carbon of

. -

Salt Formation: In the presence of KOH, the intermediate stabilizes as potassium dithiocarbazate.

-

Cyclization: The carbonyl oxygen attacks the thiocarbonyl carbon (or vice-versa, depending on conditions, but typically O-attack leading to S-elimination is favored in oxadiazole synthesis).[3]

-

Elimination: Loss of

drives the aromatization to the oxadiazole ring.

Tautomeric Equilibrium: The product exists in equilibrium between the thiol (SH) and thione (NH/C=S) forms.[3]

-

Solid State: X-ray crystallography often shows the thione form dominates due to intermolecular hydrogen bonding (N-H...S).[3]

-

Solution: Depends on solvent polarity, but the thione form is generally more stable. However, S-alkylation reactions (e.g., with alkyl halides) proceed exclusively at the Sulfur atom, demonstrating the nucleophilicity of the thiolate anion.

Figure 2: Reaction mechanism pathway from hydrazide to the final heterocyclic scaffold.[2][3]

Safety & Handling (Critical)

| Hazard | Source | Mitigation Strategy |

| Neurotoxicity | Carbon Disulfide ( | Chronic exposure causes severe neurological damage.[2][3] Zero-tolerance for open-bench handling. Use a functioning fume hood.[2][3] |

| Flammability | Carbon Disulfide ( | Flash point -30°C. Auto-ignition temperature 90°C (can ignite on a hot steam pipe or hot plate surface).[2][3] Use oil baths, never direct hot plates. |

| Carcinogenicity | Hydrazine Hydrate | Known carcinogen and skin sensitizer.[3] Double-glove (Nitrile) and wear a face shield.[2][3] |

| Gas Evolution | Hydrogen sulfide is highly toxic.[2][3] Ensure hood ventilation is active during the acidification step. |

References

-

Almasirad, A., et al. (2004).[3] "Synthesis and analgesic activity of 2-substituted-5-(4-chlorophenyl)-1,3,4-oxadiazoles." Acta Pharmaceutica, 54(4), 259-269.[2][3]

-

Koparir, M., et al. (2013).[3] "Synthesis, characterization, and biological activity of novel 5-substituted-1,3,4-oxadiazole-2-thiol derivatives." Medicinal Chemistry Research, 22, 123-131.[3]

-

PubChem. (n.d.).[2][3][6] "5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol Compound Summary." National Center for Biotechnology Information.[3] [2][3]

-

Vogel, A. I. (1989).[3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[3] Longman Scientific & Technical.[3] (Standard reference for Hydrazide/Oxadiazole synthesis protocols).

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-Bromobenzoic hydrazide 98 5933-32-4 [sigmaaldrich.com]

- 3. 4-Bromobenzohydrazide | C7H7BrN2O | CID 22219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jchemrev.com [jchemrev.com]

- 5. prepchem.com [prepchem.com]

- 6. 1,3,4-Oxadiazole-2-thiol | C2H2N2OS | CID 12821434 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for Synthesis of 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol

Application Note & Technical Guide

Abstract

This application note details a robust, field-validated protocol for the synthesis of 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol , a critical pharmacophore in medicinal chemistry. The 1,3,4-oxadiazole scaffold is widely recognized for its bioactivity, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This guide focuses on the cyclization of 4-bromobenzohydrazide with carbon disulfide (

Introduction & Strategic Importance

The 1,3,4-oxadiazole-2-thiol moiety acts as a rigid bioisostere for amides and esters, offering improved metabolic stability and hydrogen-bonding potential. The 4-bromophenyl derivative is particularly valuable as a versatile intermediate; the bromine atom serves as a handle for further functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid expansion of chemical libraries.

Retrosynthetic Analysis

The most efficient synthetic pathway disconnects the oxadiazole ring at the C2-N3 and C5-O1 bonds, tracing back to the corresponding acyl hydrazide and carbon disulfide.

Experimental Protocol

2.1. Materials & Reagents

-

Precursor: 4-Bromobenzohydrazide (Purity >98%)

-

Cyclizing Agent: Carbon Disulfide (

) (Reagent Grade) -

Base: Potassium Hydroxide (KOH) (Pellets, >85%)

-

Solvent: Ethanol (Absolute or 95%)

-

Workup: Hydrochloric Acid (10% aqueous solution)

2.2. Step-by-Step Methodology

Step 1: Preparation of the Reaction Mixture

-

In a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve KOH (0.015 mol, 0.84 g) in Ethanol (50 mL) .

-

Add 4-Bromobenzohydrazide (0.01 mol, 2.15 g) to the solution. Stir at room temperature until fully dissolved.

-

Critical Step: Slowly add Carbon Disulfide (

) (0.025 mol, 1.5 mL) dropwise to the reaction mixture.-

Note:

is highly volatile and flammable. Perform this addition in a fume hood away from heat sources.

-

Step 2: Reflux & Cyclization

-

Equip the RBF with a water-cooled reflux condenser.

-

Heat the reaction mixture to reflux (approx. 80°C) on an oil bath.

-

Maintain reflux for 10–12 hours .

-

Monitoring: Monitor progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The starting hydrazide spot should disappear.

-

-

Evolution of hydrogen sulfide (

) gas (rotten egg odor) indicates the reaction is proceeding. Ensure the fume hood is active.

Step 3: Workup & Isolation

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent under reduced pressure (Rotary Evaporator) to approximately 1/3 of the original volume.

-

Dilute the residue with ice-cold water (50 mL) .

-

Acidify the solution dropwise with 10% HCl with vigorous stirring.

-

Target pH: Adjust to pH 2–3.[3] A voluminous white/pale-yellow precipitate will form immediately.

-

-

Allow the precipitate to stand for 30 minutes to ensure complete aggregation.

Step 4: Purification

-

Filter the solid using a Buchner funnel and wash copiously with cold water to remove excess acid and inorganic salts.

-

Recrystallize the crude product from Ethanol or an Ethanol/Water (8:2) mixture.

-

Dry in a vacuum oven at 50°C for 6 hours.

Senior Scientist Notes (Troubleshooting & Optimization)

| Parameter | Observation / Recommendation |

| Reaction Time | While literature often cites 6-8 hours, electron-withdrawing groups (like Br) on the phenyl ring can slightly deactivate the nucleophile. Extending reflux to 12 hours ensures higher conversion. |

| Yield Optimization | If the yield is low (<60%), ensure the initial salt formation (hydrazide + KOH + |

| Tautomerism | Be aware this compound exists in equilibrium between the thiol and thione forms.[4] In the solid state, the thione (NH/C=S) form often predominates, which affects IR interpretation. |

Mechanism of Action

The synthesis proceeds via a nucleophilic addition-elimination mechanism. The hydrazide nitrogen attacks the electrophilic carbon of

[5]

Characterization & Quality Control

Expected Spectral Data

| Technique | Signal | Assignment |

| IR (KBr) | 3100–3250 cm⁻¹ | N-H Stretching (Thione form) |

| 2550–2600 cm⁻¹ | S-H Stretching (Thiol form - usually weak/absent in solid) | |

| 1610–1630 cm⁻¹ | C=N Stretching (Oxadiazole ring) | |

| 1240–1270 cm⁻¹ | C=S Stretching (Thione character) | |

| 1H NMR (DMSO-d6) | Broad singlet (1H), NH/SH proton (exchangeable with | |

| Doublet (2H), Ar-H (ortho to Br) | ||

| Doublet (2H), Ar-H (meta to Br) | ||

| Melting Point | > 215°C | Typically high melting.[4][5][6][7][8][9][10] Literature for analogs suggests 219–235°C range. |

Interpretation: The presence of the C=S band in IR and the downfield NH proton in NMR confirms that the compound exists largely as the 1,3,4-oxadiazole-2-thione tautomer in the solid state and polar solvents like DMSO.

Safety & Hazards

-

Carbon Disulfide (

): Neurotoxic, highly flammable, and teratogenic. It can be absorbed through the skin. Double-glove (Nitrile) and work strictly in a fume hood. -

Hydrogen Sulfide (

): Toxic gas evolved during the reaction. Ensure scrubber or high-efficiency ventilation is active. -

4-Bromobenzohydrazide: Irritant to eyes and respiratory system.

References

-

ChemicalBook. (2025).[11] 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol Properties and Spectral Data.

-

Koparir, M., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews.

-

Sigma-Aldrich. (2025). 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol Product Specification and Safety Data Sheet.

-

University of Zurich. (2023). Crystal structure of 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole. ZORA.

-

Asian Journal of Chemistry. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijari.org [ijari.org]

- 3. researchgate.net [researchgate.net]

- 4. 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-Furan-2yl-4H [1,2,4] triazole-3-thiol and Their Thiol-Thione Tautomerism [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. zora.uzh.ch [zora.uzh.ch]

- 7. ijper.org [ijper.org]

- 8. researchgate.net [researchgate.net]

- 9. 5-(4-PYRIDYL)-1,3,4-OXADIAZOLE-2-THIOL(15264-63-8) 1H NMR spectrum [chemicalbook.com]

- 10. 5-(4-PYRIDYL)-1,3,4-OXADIAZOLE-2-THIOL(15264-63-8) IR2 spectrum [chemicalbook.com]

- 11. 5-(4-METHYLPHENYL)-1,3,4-OXADIAZOLE-2-THIOL | 3004-42-0 [chemicalbook.com]

Analytical Techniques for Characterizing 1,3,4-Oxadiazole-2-Thiols

Part 1: Introduction & The Tautomeric Challenge

The 1,3,4-oxadiazole-2-thiol scaffold is a pharmacophore of immense interest in drug development, exhibiting broad-spectrum antimicrobial, anti-inflammatory, and anticancer activities. However, characterizing this moiety presents a specific analytical hurdle: thione-thiol tautomerism .

While often referred to as "thiols," these heterocycles predominantly exist as thiones (1,3,4-oxadiazole-2(3H)-thiones) in the solid state and in polar solvents. Misidentifying the dominant tautomer can lead to erroneous structure-activity relationship (SAR) models and failed alkylation strategies.

This guide provides a self-validating analytical workflow to definitively characterize these derivatives, distinguishing between the SH (thiol) and NH/C=S (thione) forms using IR, NMR, and Mass Spectrometry.

Part 2: Synthesis Protocol (Analyte Generation)

To ensure the analytical data described below is contextualized, we first establish the standard protocol for generating the analyte. This method utilizes the cyclization of acid hydrazides with carbon disulfide.[1][2]

Protocol A: Cyclization of Hydrazides to 1,3,4-Oxadiazole-2-Thiols

Reagents:

-

Substituted Acid Hydrazide (

) -

Carbon Disulfide (

)[1] -

Ethanol (Absolute)[4]

-

Hydrochloric Acid (10%)

Workflow:

-

Dissolution: Dissolve 0.01 mol of acid hydrazide in 30 mL of ethanol containing 0.015 mol of KOH.

-

Addition: Add 0.02 mol of

dropwise to the solution with constant stirring. -

Reflux: Heat the mixture under reflux for 6–10 hours. Checkpoint: Evolution of

gas (detectable by lead acetate paper) indicates cyclization progress. -

Concentration: Distill off excess solvent and

(Caution: -

Precipitation: Dilute the residue with water and acidify with 10% HCl to pH 2–3. The precipitate formed is the crude oxadiazole.

-

Purification: Recrystallize from ethanol/DMF to yield the pure compound.

Part 3: Spectroscopic Characterization Workflow

Infrared Spectroscopy (FT-IR): The Rapid Screen

FT-IR is the first line of defense in determining the tautomeric state.

-

The Thione Signature (Dominant): In the solid state (KBr pellet), these compounds typically adopt the thione form. Look for a strong C=S stretching vibration and the absence of S-H.

-

The Thiol Signature (Minor/Solution): If the thiol form is present (rare in solid state), a weak S-H stretch is visible.

Diagnostic Bands Table:

| Functional Group | Frequency ( | Intensity | Assignment | Tautomer Indication |

| N-H Stretch | 3100 – 3400 | Medium/Broad | N-H vibration | Thione (Major) |

| C=S Stretch | 1240 – 1270 | Strong | Thione carbonyl-like | Thione (Major) |

| C=N Stretch | 1600 – 1640 | Medium | Ring C=N | Both (Shift varies) |

| S-H Stretch | 2500 – 2600 | Weak | Thiol S-H | Thiol (Minor) |

| C-O-C Stretch | 1000 – 1200 | Medium | Oxadiazole ether | Scaffold Confirmation |

Analyst Insight: If you observe a band around 2550

, do not assume it is an impurity. It indicates the presence of the thiol tautomer, potentially stabilized by specific substituents or solvent traces.[1] However, the absence of this peak combined with a C=S band at ~1250is definitive proof of the thione form in the solid state [1, 2].

Nuclear Magnetic Resonance (NMR): Solution Dynamics

NMR provides the most detailed insight into the electronic environment. The choice of solvent (DMSO-

H NMR (Proton)

-

Thione Form: Characterized by a downfield N-H proton, typically a broad singlet between

13.0 – 15.0 ppm . This proton is exchangeable with -

Thiol Form: If present, the S-H proton appears upfield relative to the N-H, often around

3.0 – 5.0 ppm (variable depending on H-bonding), but is rarely observed as a distinct peak due to rapid exchange.

C NMR (Carbon)

This is the "Gold Standard" for distinguishing C-S vs C=S without exchange ambiguity.

-

C=S (Thione): The C-2 carbon resonates downfield, typically

178 – 186 ppm . -

C-S (Thiol): If locked in the thiol form (e.g., by S-alkylation), this carbon shifts upfield to

160 – 168 ppm .

Protocol for NMR Analysis:

-

Sample Prep: Dissolve 5–10 mg of sample in 0.6 mL DMSO-

(preferred for solubility and H-bonding stabilization). -

Acquisition: Run standard 1D

H (16 scans) and -

Validation: If the N-H peak is ambiguous, perform a

shake. Disappearance of the peak at

Mass Spectrometry: Fragmentation Logic

Mass spec confirms the molecular weight and provides structural fingerprints through fragmentation.

-

Molecular Ion:

is usually distinct. -

Fragmentation Pathway:

-

Loss of

or -

Retro-Electrocyclic Ring Opening: The oxadiazole ring often cleaves to release

(28 Da) or a nitrile fragment ( -

McLafferty-like Rearrangement: If alkyl chains are present on the C-5 position.

-

Part 4: Visualization of Tautomeric Equilibrium

The following diagram illustrates the synthesis pathway and the analytical signatures distinguishing the two tautomers.

Figure 1: Synthesis workflow and spectroscopic fingerprints of the Thione-Thiol tautomerism.

Part 5: Application Note – Biological Screening Context

When screening these compounds for biological activity (e.g., antimicrobial assays), purity is paramount. The presence of unreacted hydrazide is a common impurity that can lead to false positives due to its own toxicity/reactivity.

Purity Check Protocol:

-

TLC: Use Methanol:Chloroform (1:9). Hydrazides are typically more polar (lower

) than the cyclized oxadiazole. -

Color Test: Oxadiazole-2-thiols do not form colored complexes with specific hydrazide reagents, but they do form precipitates with heavy metal salts (e.g.,

) due to the acidic N-H/S-H group, confirming the functional group integrity.

References

-

Experimental and theoretical spectroscopic study of thione-thiol tautomerism of new hybrides 1,3,4-oxadiazole-2-thione. Lviv Polytechnic National University. Retrieved from [Link]

-

Synthesis and Screening of New [1,3,4]Oxadiazole Derivatives. ACS Publications. Retrieved from [Link]

-

5-Furan-2yl[1,3,4]oxadiazole-2-thiol and Their Thiol-Thione Tautomerism. MDPI Molecules. Retrieved from [Link]

-

Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry. Retrieved from [Link]

-

1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential. PubMed Central (PMC). Retrieved from [Link]

Sources

Application Note: High-Throughput & Mechanistic Antimicrobial Screening of 1,3,4-Oxadiazole Derivatives

Topic: Antimicrobial Screening Assays for 1,3,4-Oxadiazole Derivatives Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Microbiologists, Drug Discovery Scientists

Executive Summary & Pharmacophore Context

The 1,3,4-oxadiazole heterocycle is a privileged scaffold in medicinal chemistry, acting as a bioisostere for carboxylic acids, esters, and carboxamides. Its ability to engage in hydrogen bonding while maintaining lipophilicity makes it an ideal core for targeting microbial cell walls and DNA gyrase. However, the specific physicochemical properties of these derivatives—often high lipophilicity and poor aqueous solubility—introduce artifacts into standard antimicrobial assays.

This guide moves beyond generic microbiology textbooks to provide a specialized protocol for screening 1,3,4-oxadiazole derivatives . It addresses the "Solubility Paradox" (dissolving the compound without toxic solvent effects) and establishes a validated workflow from qualitative screening to mechanistic characterization.

Pre-Assay Critical Control Points

The DMSO Solubility Protocol

Most 1,3,4-oxadiazole derivatives are insoluble in water but soluble in Dimethyl Sulfoxide (DMSO). A common failure mode is using a DMSO concentration that inhibits bacterial growth, generating false positives.

-

The Limit: The final concentration of DMSO in any bacterial assay well must be ≤ 1% (v/v) for sensitive strains (e.g., S. aureus) and ≤ 2.5% for robust Gram-negatives, though <1% is the gold standard.

-

Preparation Protocol:

-

Weighing: Weigh 10.24 mg of the derivative.

-

Primary Stock: Dissolve in 1 mL of 100% sterile DMSO. Concentration = 10,240 µg/mL.

-

Intermediate Stock: Dilute 1:10 in sterile Mueller-Hinton Broth (MHB). Concentration = 1,024 µg/mL (10% DMSO).

-

Working Solution: When 100 µL of this Intermediate Stock is added to 100 µL of bacterial suspension in a microplate, the final drug concentration is 512 µg/mL, and DMSO is 5%. This is still too high.

-

Corrective Step: Further dilute the Intermediate Stock with MHB before adding to the plate to ensure the final well concentration of DMSO is <1%.

-

Sterility Verification

Do not autoclave 1,3,4-oxadiazole derivatives; the high heat/pressure can degrade the heterocyclic ring or hydrolyze side chains.

-

Method: Syringe filtration using a 0.22 µm PVDF or PTFE membrane (nylon may bind certain aromatic compounds).

Phase 1: Qualitative Screening (Agar Well Diffusion)

Why Well Diffusion over Disk Diffusion? For novel synthetic compounds, diffusion rates from paper disks can be inconsistent due to precipitation inside the cellulose matrix. The Agar Well method allows direct contact between the solubilized compound and the agar matrix, providing a more reliable "Go/No-Go" signal.

Protocol A: Agar Well Diffusion

Materials: Mueller-Hinton Agar (MHA) plates, 0.5 McFarland bacterial suspension, 6mm sterile cork borer.

-

Inoculation: Dip a sterile swab into the 0.5 McFarland bacterial suspension (approx.

CFU/mL).[1] Streak the entire surface of the MHA plate three times, rotating the plate 60° each time to ensure a confluent lawn. -

Well Creation: Punch 6 mm diameter wells into the agar using the sterile cork borer. Remove the agar plug with a sterile needle.

-

Sealing (Crucial): Add 10 µL of molten agar to the bottom of the well to seal it. This prevents the compound from leaking under the agar layer (a common cause of distorted zones).

-

Loading: Add 50-100 µL of the test compound (at 1000 µg/mL) into the well.

-

Control (+): Ciprofloxacin (5 µg/mL) or Fluconazole (for fungi).

-

Control (-): DMSO (at the same % used in the sample).

-

-

Diffusion: Allow plates to stand at room temperature for 30 minutes to allow diffusion before incubation.

-

Incubation: 37°C for 18-24 hours.

-

Readout: Measure the diameter of the Zone of Inhibition (ZOI) in mm.

-

Hit Criteria: ZOI

10 mm (including well diameter).

-

Phase 2: Quantitative Validation (Broth Microdilution MIC)

This is the industry "Gold Standard" (CLSI M07 guidelines) for determining the Minimum Inhibitory Concentration (MIC).

Protocol B: 96-Well Broth Microdilution

Materials: 96-well U-bottom microplates, cation-adjusted Mueller-Hinton Broth (CAMHB), Resazurin dye (optional for visual aid).

-

Inoculum Prep: Dilute the 0.5 McFarland suspension 1:150 in CAMHB to reach

CFU/mL. -

Plate Setup:

-

Columns 1-10: Add 100 µL of CAMHB.

-

Column 11 (Growth Control): 100 µL bacterial suspension + solvent (no drug).

-

Column 12 (Sterility Control): 100 µL CAMHB only.

-

-

Serial Dilution:

-

Add 100 µL of the 1,3,4-oxadiazole stock (e.g., 512 µg/mL) to Column 1. Mix.

-

Transfer 100 µL from Col 1 to Col 2. Mix. Repeat down to Col 10. Discard the final 100 µL.

-

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to Columns 1-11.

-

Final Volume: 200 µL/well.

-

Final Bacterial Load:

CFU/mL.

-

-

Incubation: 37°C for 16-20 hours.

-

Readout:

-

Visual: Look for turbidity (cloudiness) at the bottom of the well.

-

Resazurin (Optional): Add 30 µL of 0.01% Resazurin solution. Incubate 2 hours. Blue = No Growth (Inhibition); Pink = Growth (Live Bacteria).

-

MIC Definition: The lowest concentration with no visible growth (or blue color).

-

Data Interpretation Table: Oxadiazole Potency Benchmarks

| MIC Value (µg/mL) | Classification | Action Required |

| < 10 | Potent Hit | Proceed to Time-Kill & Biofilm assays. |

| 10 - 64 | Moderate Activity | Candidate for SAR optimization (side chain modification). |

| > 64 | Inactive | Discard or re-evaluate solubility. |

Phase 3: Mechanistic Profiling

Time-Kill Kinetics

Determines if the derivative is bactericidal (kills bacteria) or bacteriostatic (stops growth).

-

Protocol: Inoculate broth containing the oxadiazole at

MIC. Aliquot at 0, 2, 4, 8, and 24 hours. Plate onto agar and count colonies. -

Criteria:

reduction in CFU/mL = Bactericidal.

Biofilm Inhibition (Crystal Violet Assay)

Many 1,3,4-oxadiazoles show efficacy against resistant strains (MRSA) by disrupting biofilms.

-

Protocol: Grow bacteria in 96-well plates with glucose (to stimulate biofilm) + test compound for 24h. Wash wells, stain with 0.1% Crystal Violet, solubilize with 30% acetic acid, and measure OD at 590 nm.

Visualizing the Screening Workflow

Caption: Integrated workflow for the antimicrobial characterization of 1,3,4-oxadiazole derivatives, ensuring solubility control and mechanistic validation.

References

-

Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition.[2] CLSI. [Link]

-

Glomb, T., & Świątek, P. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences, 22(13), 6979.[3] [Link]

-

Bordei Telehoiu, A. T., et al. (2020).[4] Synthesis and Antimicrobial Activity of New 1,3,4-Oxadiazole Derivatives. Molecules, 25(2), 266. [Link]

- Masoko, P., & Eloff, J. N. (2007). The danger of using dimethyl sulfoxide (DMSO) in bioassays. South African Journal of Botany, 73(4), 655-658. (Contextualizes the DMSO toxicity limits cited in Protocol 2.1).

Sources

- 1. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.com]

- 2. studylib.net [studylib.net]

- 3. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

enzyme inhibition assays using 1,3,4-oxadiazole-2-thiol derivatives

Application Note: Enzyme Inhibition Profiling with 1,3,4-Oxadiazole-2-thiol Derivatives

Executive Summary

The 1,3,4-oxadiazole-2-thiol scaffold is a privileged structure in medicinal chemistry, widely utilized for its ability to inhibit metalloenzymes and modulate inflammatory pathways. Its bioactivity is primarily driven by its ability to exist as a tautomeric equilibrium between the thione (2-thione) and thiol (2-mercapto) forms. This duality allows for diverse interactions: the thione form acts as a neutral ligand for metal centers (e.g., Zn²⁺, Ni²⁺, Cu²⁺), while the thiol form can participate in covalent disulfide exchange or ionic interactions.

This guide provides rigorous protocols for evaluating these derivatives against two high-value targets: Urease (Nickel-dependent) and Tyrosinase (Copper-dependent) . It emphasizes the elimination of false positives (PAINS) caused by the redox-active thiol group.

Chemical Biology & Mechanism of Action

The Thione-Thiol Tautomerism

Understanding the tautomeric state is critical for assay design. In solution, the equilibrium is solvent- and pH-dependent.

-

Thione Form (Major): Predominates in neutral/acidic aqueous buffers and solid state. It interacts with enzyme active sites primarily via hydrogen bonding (NH donor) and coordination to metal co-factors via the sulfur atom.

-

Thiol Form (Minor): Becomes significant in basic pH. The thiolate anion (

) is a potent nucleophile and metal chelator but is also susceptible to oxidative dimerization (disulfide formation), which can lead to assay artifacts.

Mechanistic Visualization

The following diagram illustrates the tautomerism and the binding modes with metalloenzymes.

Figure 1: Mechanistic pathways of 1,3,4-oxadiazole-2-thiol derivatives interacting with enzyme targets.

Critical Control Experiments (Scientific Integrity)

WARNING: Thiol-containing compounds are frequent "Pan-Assay Interference Compounds" (PAINS). They can sequester metals non-specifically, form aggregates, or generate hydrogen peroxide via redox cycling. To ensure Trustworthiness in your data, you must run these controls:

-

Detergent Control: Add 0.01% Triton X-100 to the assay buffer. If inhibition disappears, the compound was likely acting via non-specific aggregation (sequestration of the enzyme).

-

Redox Cycling Check: Incubate the compound with the assay buffer and detection reagent without the enzyme. If a signal develops (or fades) over time, the compound is chemically reacting with the probe (e.g., reducing MTT or oxidizing L-DOPA directly).

-

Time-Dependence: Pre-incubate the enzyme and inhibitor for varying times (0, 10, 30, 60 min). An increase in inhibition over time suggests a slow-binding or covalent mechanism (common with thiols forming disulfides with active site cysteines).

Protocol A: Urease Inhibition Assay (Colorimetric)

Target: Jack Bean Urease (Nickel-dependent).

Relevance: Treatment of H. pylori infections (gastric ulcers) and prevention of catheter encrustation.

Principle: Urease hydrolyzes urea to ammonia.[1] Ammonia reacts with phenol-hypochlorite (Indophenol method) to form a blue complex (

Reagents & Preparation

| Reagent | Concentration / Prep | Storage |

| Buffer | 100 mM Phosphate Buffer, pH 6.8 | 4°C |

| Enzyme | Jack Bean Urease (0.01 units/well) | -20°C (Glycerol stock) |

| Substrate | Urea (100 mM in buffer) | Freshly prepared |

| Reagent A | Phenol (1% w/v) + Sodium Nitroprusside (0.005% w/v) | 4°C (Dark) |

| Reagent B | NaOH (0.5% w/v) + NaOCl (0.1% active Cl) | 4°C |

| Standard | Thiourea (Positive Control) | Room Temp |

Assay Workflow

-

Preparation: Dissolve test compounds in 100% DMSO (Stock 10 mM). Dilute in buffer to ensure final DMSO < 2%.

-

Incubation 1 (Enzyme + Inhibitor):

-

In a 96-well clear plate, add 25 µL Enzyme solution .

-

Add 5 µL Test Compound (various concentrations).

-

Incubate at 37°C for 15 minutes . (Allows binding to the Ni active site).

-

-

Reaction:

-

Add 55 µL Urea Substrate .

-

Incubate at 37°C for 15 minutes .

-

-

Termination & Detection:

-

Add 45 µL Reagent A (Phenol).

-

Add 70 µL Reagent B (Alkali-Hypochlorite).

-

Incubate at Room Temp for 50 minutes (Color development).

-

-

Measurement: Read Absorbance at 625 nm .

Calculation

Note:Protocol B: Tyrosinase Inhibition Assay (Dopachrome Method)

Target: Mushroom Tyrosinase (Copper-dependent).

Relevance: Skin whitening agents (melanogenesis inhibition) and food preservation.[2]

Principle: Tyrosinase oxidizes L-DOPA to Dopaquinone, which cyclizes to Dopachrome (Orange-red pigment,

Reagents & Preparation

| Reagent | Concentration / Prep | Storage |

| Buffer | 50 mM Phosphate Buffer, pH 6.8 | 4°C |

| Enzyme | Mushroom Tyrosinase (333 units/mL) | -20°C |

| Substrate | L-DOPA (2 mM in buffer) | Freshly prepared (Oxidizes rapidly) |

| Standard | Kojic Acid or Ascorbic Acid | 4°C |

Assay Workflow

-

Preparation: Dissolve test compounds in DMSO.

-

Incubation 1 (Enzyme + Inhibitor):

-

In a 96-well plate, add 120 µL Buffer .

-

Add 20 µL Enzyme solution .

-

Add 20 µL Test Compound .

-

Incubate at 25°C for 10 minutes . (Tyrosinase is unstable at >30°C).

-

-

Reaction:

-

Add 40 µL L-DOPA substrate .

-

IMMEDIATELY place in kinetic plate reader.

-

-

Measurement:

-

Measure Absorbance at 475 nm every 30 seconds for 15 minutes.

-

Calculate the slope (Vmax) of the linear portion of the curve.

-

Data Analysis

Use the slope (reaction rate) rather than endpoint absorbance to avoid artifacts from compound color or auto-oxidation.

Experimental Logic & Workflow Diagram

The following flowchart guides the researcher through the decision-making process, ensuring that "active" compounds are true inhibitors and not artifacts.

Figure 2: Screening and validation workflow to identify authentic enzyme inhibitors.

Troubleshooting Guide

| Observation | Possible Cause | Solution |

| High Background Absorbance | Compound precipitation or intrinsic color. | Measure "Compound Blank" (Buffer + Compound) and subtract from test wells. |

| Inhibition decreases over time | Substrate competition or compound instability (oxidation). | Use kinetic measurement (initial rate). Add DTT (if enzyme tolerates) to keep thiol reduced. |

| IC50 varies with enzyme conc. | Irreversible inhibition or tight-binding. | Check for time-dependent inhibition. Pre-incubate for different durations. |

| Non-sigmoidal dose response | Aggregation or solubility limit. | Add 0.01% Triton X-100. Check compound solubility in buffer. |

References

-

Koparir, M. et al. (2013). Synthesis and biological activities of some new 1,3,4-oxadiazole derivatives.[1][3][4][5][6][7][8][9][10][11] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

Khan, I. et al. (2010). Urease inhibitory activity of 1,3,4-oxadiazole derivatives.[1][10] Chemical Biology & Drug Design. Link

-

Baig, M.W. et al. (2020). Synthesis, Urease Inhibition, Antioxidant, Antibacterial, and Molecular Docking Studies of 1,3,4-Oxadiazole Derivatives.[1] Biochemistry Research International. Link

-

Irfan, A. et al. (2020).[3][6] Ultrasonic-Assisted Synthesis of Benzofuran Appended Oxadiazole Molecules as Tyrosinase Inhibitors.[2] Molecules.[2][4][5][6][7][8][9][10][12][13][14][15] Link

-

Dahab, M.A. et al. (2021). Synthesis and Screening of New [1,3,4]Oxadiazole Derivatives as Potential Antitumor Agents.[6] ACS Omega. Link

Sources

- 1. Synthesis, Urease Inhibition, Antioxidant, Antibacterial, and Molecular Docking Studies of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ultrasonic-Assisted Synthesis of Benzofuran Appended Oxadiazole Molecules as Tyrosinase Inhibitors: Mechanistic Approach through Enzyme Inhibition, Molecular Docking, Chemoinformatics, ADMET and Drug-Likeness Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bingol.edu.tr [bingol.edu.tr]

- 4. A mini review on biological potential of 1,3,4-oxadiazole derivatives - Int J Pharm Chem Anal [ijpca.org]

- 5. pharmatutor.org [pharmatutor.org]

- 6. Synthesis, anti-inflammatory activity, and molecular docking studies of some novel Mannich bases of the 1,3,4-oxadiazole-2(3H)-thione scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. jchemrev.com [jchemrev.com]

- 9. jchemrev.com [jchemrev.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. 1,3,4-Oxadiazole N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. wisdomlib.org [wisdomlib.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols: 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol in Medicinal Chemistry

Abstract

The 1,3,4-oxadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document provides a detailed technical guide on the application of a specific derivative, 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol . We explore its synthesis, established and potential biological activities, and provide detailed, field-proven protocols for its evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile compound as a lead structure or key intermediate in novel therapeutic agent discovery.[4]

Introduction: The Significance of the Scaffold

The 1,3,4-oxadiazole nucleus is a five-membered heterocycle containing one oxygen and two nitrogen atoms. Its value in drug design is attributed to its favorable physicochemical properties: it is a bioisostere of amide and ester functionalities, capable of participating in hydrogen bonding, and metabolically stable.[5][6] The specific compound, 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol, incorporates three key structural motifs that contribute to its pharmacological potential:

-

1,3,4-Oxadiazole Core: Provides the foundational scaffold, enhancing biological efficacy.[1]

-

5-(4-Bromophenyl) Group: The bromophenyl moiety can increase lipophilicity, potentially improving membrane permeability and interaction with hydrophobic pockets in biological targets.[4]

-

2-Thiol Group: This reactive group is crucial. It exists in a thiol-thione tautomerism, enhances a range of biological activities, and provides a synthetic handle for creating diverse libraries of derivatives.[7][8]

This compound serves as a valuable building block for developing novel agents, particularly in oncology and infectious diseases.[4]

Synthesis of 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol

The most reliable and widely adopted method for synthesizing 5-substituted-1,3,4-oxadiazole-2-thiols involves the cyclization of an acid hydrazide with carbon disulfide in a basic medium.[1][8] This protocol outlines the synthesis starting from 4-bromobenzohydrazide.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the title compound.

Detailed Synthesis Protocol

Materials:

-

4-Bromobenzohydrazide

-

Carbon Disulfide (CS₂)

-

Potassium Hydroxide (KOH)

-

Absolute Ethanol

-

Dilute Hydrochloric Acid (HCl)

-

Distilled Water

-

Reflux apparatus, magnetic stirrer, ice bath, Buchner funnel

Procedure:

-

Preparation of the Reaction Mixture: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve potassium hydroxide (0.1 mol) in absolute ethanol (100 mL). Cool the solution in an ice bath to 0-5 °C.

-

Formation of Hydrazide Salt: To the cooled ethanolic KOH solution, add 4-bromobenzohydrazide (0.1 mol) portion-wise while stirring. Continue stirring for 15 minutes to ensure complete salt formation.

-

Causality Note: The basic medium deprotonates the terminal amine of the hydrazide, increasing its nucleophilicity for the subsequent reaction.

-

-

Addition of Carbon Disulfide: Slowly add carbon disulfide (0.12 mol) dropwise to the reaction mixture over 30 minutes. Maintain the temperature below 10 °C. The mixture will turn yellow, indicating the formation of the potassium dithiocarbazinate salt intermediate.

-

Cyclization via Reflux: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Then, equip the flask with a condenser and heat the mixture to reflux gently for 8-10 hours. Monitor the reaction for the evolution of hydrogen sulfide gas (H₂S), which indicates successful cyclization.

-

Causality Note: Heating provides the activation energy needed for the intramolecular cyclization and elimination of a water molecule (or H₂S in this pathway), leading to the formation of the stable 1,3,4-oxadiazole ring.

-

-

Isolation of the Product: After reflux, cool the reaction mixture to room temperature. Reduce the volume of the solvent to approximately one-third using a rotary evaporator.

-

Precipitation: Pour the concentrated mixture into 300 mL of ice-cold distilled water. Stir for 15 minutes.

-

Acidification: Acidify the aqueous solution by slowly adding dilute HCl until the pH is approximately 2-3. A solid precipitate will form.

-

Causality Note: Acidification protonates the thiol group, converting the soluble potassium salt into the insoluble thiol form, causing it to precipitate out of the aqueous solution.

-

-

Purification: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold distilled water to remove any inorganic impurities. Recrystallize the crude product from ethanol to obtain a pure, white amorphous solid.[4]

Validation: The final product should be characterized by determining its melting point (reported as 190-196 °C) and using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure.[4][7]

Applications in Medicinal Chemistry & Biological Activity

The 5-(4-bromophenyl)-1,3,4-oxadiazole-2-thiol scaffold is a versatile starting point for developing agents targeting a range of diseases.

Anticancer Activity

Derivatives of 1,3,4-oxadiazole are well-documented as potent anticancer agents, acting through diverse mechanisms of action.[9][10][11]

-

Mechanism of Action: The antiproliferative effects of this class of compounds are often attributed to the inhibition of key enzymes and proteins crucial for cancer cell survival and proliferation.[12] These targets include telomerase, histone deacetylases (HDACs), thymidylate synthase, and various kinases like VEGFR-2.[12][13][14][15] The thiol group can act as a zinc-binding group in metalloenzymes like HDACs, while the planar oxadiazole ring can participate in stacking interactions.

-

Hypothesized Target Inhibition Pathway:

Caption: Conceptual pathway for enzyme inhibition-mediated anticancer activity.

Antimicrobial Activity

The 1,3,4-oxadiazole scaffold is a cornerstone in the development of new antimicrobial agents to combat resistance.[16][17] The presence of the 2-thiol group is known to enhance antibacterial and antifungal properties.[7]

-

Spectrum of Activity: Derivatives have shown significant activity against a broad range of pathogens, including Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and fungi (Aspergillus species, Candida albicans).[6][16][18]

-

Mechanism of Action: While not fully elucidated for all derivatives, proposed mechanisms include disruption of cell wall synthesis, inhibition of essential enzymes, and interference with microbial nucleic acid synthesis. The thiol group can chelate metal ions essential for microbial enzyme function.

Protocols for Biological Evaluation

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration of the compound that inhibits 50% of cell growth (IC₅₀) in a cancer cell line (e.g., A549 human lung cancer cells).[13]

Materials:

-

Target cancer cell line (e.g., A549)

-

DMEM or appropriate cell culture medium with 10% FBS

-

5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol

-

DMSO (cell culture grade)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of the title compound in DMSO. Create serial dilutions in the culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is <0.5%.

-

Cell Treatment: After 24 hours, remove the old medium and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Cisplatin).[13]

-

Incubation: Incubate the plate for 48 hours at 37 °C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Causality Note: Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

-

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against bacterial strains, following CLSI guidelines.

Materials:

-

Bacterial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)

-

Mueller-Hinton Broth (MHB)

-

5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol

-

DMSO

-

96-well microtiter plates

-

Standardized bacterial inoculum (~5 x 10⁵ CFU/mL)

Procedure:

-

Compound Preparation: Prepare a stock solution of the compound in DMSO. Perform a two-fold serial dilution in MHB across a 96-well plate, typically from 256 µg/mL to 0.5 µg/mL.

-

Inoculation: Add the standardized bacterial inoculum to each well. The final volume in each well should be 100 µL.

-

Controls: Include a positive control (inoculum without compound), a negative control (broth only), and a standard antibiotic control (e.g., Ampicillin).

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation

Quantitative results from biological assays should be summarized in clear, concise tables.

Table 1: Hypothetical Cytotoxicity Data

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol | A549 (Lung) | 7.5 |

| 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol | MCF-7 (Breast) | 12.2 |

| Cisplatin (Control) | A549 (Lung) | 5.1 |

Table 2: Hypothetical Antimicrobial Activity Data

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

|---|---|---|

| 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol | 16 | 32 |

| Ampicillin (Control) | 0.5 | 8 |

Conclusion and Future Perspectives

5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol is a highly promising scaffold in medicinal chemistry. Its straightforward synthesis and versatile chemical nature make it an ideal starting point for further exploration. Future research should focus on the strategic derivatization of the thiol group to generate novel libraries of compounds. These second-generation molecules can then be screened to identify candidates with enhanced potency, improved selectivity, and more favorable pharmacokinetic profiles, ultimately paving the way for the development of next-generation therapeutics.

References

- Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. (2024-10-16). Google AI Search.

- An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. MDPI.

- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Bentham Open.

- Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega.

- 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol. Chem-Impex.

- Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research and Reviews: Journal of Chemistry.

- Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. International Journal of Pharmaceutical Sciences and Research.

- ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. International Journal of Medical Sciences and Pharma Research.

- Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review. Journal of Pharmaceutical Research International.

- Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules.

- 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol. Blago Fund.

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences.

- Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. ResearchGate.

- Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules.

- 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry.

- Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)- 5-Substituted-1, 3, 4-Oxadiazoles. Research Journal of Chemical Sciences.

- A Review on Anticancer Activity of 1, 3, 4-oxadiazole. International Journal of Pharmaceutical Sciences and Research.

- Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. Future Medicinal Chemistry.

- 1,3,4-Oxadiazole as an Anticancer Agent. International Journal for Multidisciplinary Research.

- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. The Open Medicinal Chemistry Journal.

- Anti-cancer activity of 1,3,4-oxadiazole and its derivative. International Journal of Novel Research and Development.

- Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules.

- Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. Molecules.

Sources

- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 2. rroij.com [rroij.com]

- 3. mdpi.com [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. wisdomlib.org [wisdomlib.org]

- 6. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 9. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. ijfmr.com [ijfmr.com]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. media.neliti.com [media.neliti.com]

- 15. ijnrd.org [ijnrd.org]

- 16. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]